METHYL 2-({6-[2-(MORPHOLINE-4-CARBONYL)BENZAMIDO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETATE
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Overview
Description
METHYL 2-({6-[2-(MORPHOLINE-4-CARBONYL)BENZAMIDO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETATE is a complex organic compound that features a benzothiazole core, a morpholine moiety, and a benzamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({6-[2-(MORPHOLINE-4-CARBONYL)BENZAMIDO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzothiazole core, the introduction of the morpholine moiety, and the final esterification to form the acetate group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-({6-[2-(MORPHOLINE-4-CARBONYL)BENZAMIDO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the benzothiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzothiazole or benzamido groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole or benzamido moieties.
Scientific Research Applications
METHYL 2-({6-[2-(MORPHOLINE-4-CARBONYL)BENZAMIDO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an antimicrobial or anticancer agent.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of METHYL 2-({6-[2-(MORPHOLINE-4-CARBONYL)BENZAMIDO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives, morpholine-containing molecules, and benzamido compounds. Examples include:
Benzothiazole derivatives: Known for their antimicrobial and anticancer properties.
Morpholine-containing molecules: Used in pharmaceuticals and agrochemicals.
Benzamido compounds: Often found in drug molecules with various therapeutic effects.
Uniqueness
METHYL 2-({6-[2-(MORPHOLINE-4-CARBONYL)BENZAMIDO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
methyl 2-[[6-[[2-(morpholine-4-carbonyl)benzoyl]amino]-1,3-benzothiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S2/c1-29-19(26)13-31-22-24-17-7-6-14(12-18(17)32-22)23-20(27)15-4-2-3-5-16(15)21(28)25-8-10-30-11-9-25/h2-7,12H,8-11,13H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAJCCIYJRNCSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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